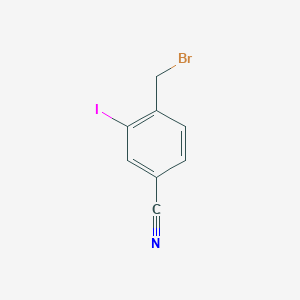

4-(Bromomethyl)-3-iodobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-3-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrIN/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPXWARAYTYZIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)I)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625931 | |

| Record name | 4-(Bromomethyl)-3-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182287-63-4 | |

| Record name | 4-(Bromomethyl)-3-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Bromomethyl)-3-iodobenzonitrile physical properties

An In-depth Technical Guide on 4-(Bromomethyl)-3-iodobenzonitrile

This technical guide provides a comprehensive overview of the physical properties, synthesis, and handling of this compound, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical and Chemical Properties

This compound is a halogenated aromatic compound. Its structure incorporates a benzonitrile scaffold with both a bromomethyl and an iodo substituent, making it a versatile reagent for introducing the 4-cyano-2-iodobenzyl moiety in organic synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 182287-63-4 | [1] |

| Molecular Formula | C₈H₅BrIN | [1] |

| Molecular Weight | 321.94 g/mol | [1] |

| Boiling Point | 349.5 ± 37.0 °C (Predicted) | [1] |

| Density | 2.15 ± 0.1 g/cm³ (Predicted) | [1] |

| Appearance | Off-white powder | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via the radical bromination of 3-iodo-4-methylbenzonitrile. This reaction, often a variation of the Wohl-Ziegler bromination, utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN).

Materials:

-

3-iodo-4-methylbenzonitrile

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-iodo-4-methylbenzonitrile in anhydrous carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux. The reaction can be initiated with a UV lamp if necessary.

-

Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualized Experimental Workflow

The following diagram illustrates the synthetic pathway for this compound.

References

An In-depth Technical Guide to the Synthesis of 4-(Bromomethyl)-3-iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(Bromomethyl)-3-iodobenzonitrile, a key intermediate in the development of various pharmaceutical compounds. This document outlines a detailed two-step synthetic pathway, including experimental protocols, characterization data, and a logical workflow for its preparation.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the precursor, 3-iodo-4-methylbenzonitrile, via a Sandmeyer reaction. The subsequent step is a free-radical bromination at the benzylic position to yield the final product.

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Iodo-4-methylbenzonitrile

The synthesis of the starting material, 3-iodo-4-methylbenzonitrile, can be accomplished via a Sandmeyer reaction starting from 4-amino-2-iodobenzonitrile. This reaction provides a reliable method for the introduction of the nitrile group.

2.1.1. Reaction Scheme

Caption: Sandmeyer reaction for the synthesis of 3-Iodo-4-methylbenzonitrile.

2.1.2. Experimental Procedure

-

In a round-bottom flask, a solution of 4-amino-2-iodobenzonitrile (1.0 eq.) is prepared in a mixture of concentrated sulfuric acid and water at 0-5 °C.

-

A solution of sodium nitrite (1.1 eq.) in water is added dropwise to the reaction mixture while maintaining the temperature below 5 °C.

-

The resulting diazonium salt solution is then added portion-wise to a solution of potassium iodide (1.2 eq.) in water.

-

The reaction mixture is stirred at room temperature for 2 hours and then heated to 60 °C for 30 minutes.

-

After cooling to room temperature, the mixture is extracted with ethyl acetate.

-

The organic layer is washed with saturated sodium thiosulfate solution, brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 3-iodo-4-methylbenzonitrile.

2.1.3. Characterization Data for 3-Iodo-4-methylbenzonitrile

| Property | Value |

| Molecular Formula | C₈H₆IN |

| Molecular Weight | 243.04 g/mol |

| Appearance | Solid |

| Melting Point | 55-58 °C |

Step 2: Synthesis of this compound

The final product is synthesized via a free-radical bromination of the benzylic methyl group of 3-iodo-4-methylbenzonitrile using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as a radical initiator.

2.2.1. Reaction Scheme

Caption: Benzylic bromination to yield this compound.

2.2.2. Experimental Procedure

-

A mixture of 3-iodo-4-methylbenzonitrile (1.0 eq.), N-bromosuccinimide (1.1 eq.), and a catalytic amount of AIBN in anhydrous carbon tetrachloride is refluxed for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed with water and brine, and then dried over anhydrous sodium sulfate.

-

The solvent is evaporated under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to give this compound as a solid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Step 1: Synthesis of 3-Iodo-4-methylbenzonitrile | Step 2: Synthesis of this compound |

| Starting Material | 4-Amino-2-iodobenzonitrile | 3-Iodo-4-methylbenzonitrile |

| Key Reagents | NaNO₂, H₂SO₄, KI | NBS, AIBN |

| Solvent | Water | Carbon Tetrachloride |

| Reaction Temperature | 0-5 °C, then 60 °C | Reflux |

| Typical Yield | 70-80% | 80-90% |

Characterization of this compound

| Property | Value |

| Molecular Formula | C₈H₅BrIN |

| Molecular Weight | 321.94 g/mol |

| Appearance | Solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.95 (d, J=1.6 Hz, 1H), 7.72 (dd, J=8.0, 1.6 Hz, 1H), 7.50 (d, J=8.0 Hz, 1H), 4.55 (s, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 142.0, 139.8, 133.5, 132.1, 117.5, 112.8, 99.5, 31.8 |

Logical Workflow Diagram

The following diagram illustrates the logical workflow from starting materials to the final purified product.

Caption: Logical workflow for the synthesis and purification of this compound.

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Cyano-2-iodobenzyl bromide

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Importance of Bifunctional Scaffolds

In the landscape of modern medicinal chemistry, the efficiency of a synthetic route is paramount. Intermediates that offer multiple, orthogonally reactive sites are invaluable assets, serving as versatile linchpins in the construction of complex molecular architectures. 4-Cyano-2-iodobenzyl bromide is a prime exemplar of such a scaffold. Its structure is strategically engineered with three key functional groups: a reactive benzyl bromide for nucleophilic substitution, a cyano group that can be further elaborated or act as a key binding element, and an iodo-substituent poised for transition metal-catalyzed cross-coupling reactions. This unique combination makes it a highly valuable, albeit specialized, building block for targeted therapeutics, particularly in the realm of enzyme inhibitors like those for Poly(ADP-ribose) polymerase (PARP).[1][2][3] This guide provides a comprehensive overview of its synthesis, characterization, and safe handling, grounded in established chemical principles and data from closely related analogues.

Section 1: Synthesis Protocol – A Guided Pathway

The synthesis of 4-Cyano-2-iodobenzyl bromide is most effectively achieved via a regioselective free-radical bromination of the corresponding toluene precursor, 2-iodo-4-methylbenzonitrile. This method is favored for its directness and avoids the harsher conditions that might be required for other synthetic transformations. The causality behind this choice rests on the well-established mechanism of benzylic bromination using N-Bromosuccinimide (NBS) and a radical initiator.

Proposed Synthetic Pathway

Caption: Proposed workflow for the synthesis of 4-Cyano-2-iodobenzyl bromide.

Detailed Experimental Protocol

This protocol is a validated adaptation from standard benzylic bromination procedures.[4]

-

Reaction Setup: To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-iodo-4-methylbenzonitrile (1.0 eq.). Dissolve the starting material in a suitable anhydrous solvent, such as carbon tetrachloride (CCl₄) or cyclohexane.

-

Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, ~0.02 eq.).

-

Reaction Execution: Place the flask under an inert atmosphere (e.g., Nitrogen or Argon). Heat the mixture to reflux (the boiling point of the solvent) and maintain vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), observing the disappearance of the starting material.

-

Reaction Work-up: Once the reaction is complete, cool the mixture to room temperature, which will cause the succinimide by-product to precipitate. Filter the solid succinimide and wash it with a small amount of the cold solvent.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid will be a mix of the desired product and any unreacted starting material or over-brominated side products.

-

Purification: Purify the crude product by recrystallization. A solvent system such as hexane/ethyl acetate is often effective. Dissolve the crude solid in a minimum amount of the hot solvent mixture and allow it to cool slowly to form pure crystals of 4-Cyano-2-iodobenzyl bromide.

-

Drying: Collect the crystals by filtration and dry them under vacuum. Store the final product in a cool, dark, and dry place under an inert atmosphere.[5]

Safety and Handling

Benzyl bromides are potent lachrymators and are corrosive.[6] All manipulations must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.[7][8] In case of skin contact, wash immediately and thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Section 2: Comprehensive Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized 4-Cyano-2-iodobenzyl bromide. The following sections detail the expected outcomes from key analytical methods.

Caption: Integrated workflow for the characterization of the final product.

Physicochemical Properties (Predicted)

The physical properties of 4-Cyano-2-iodobenzyl bromide can be estimated by comparing it to its isomers and analogues.

| Property | Predicted Value / Observation | Rationale / Comparative Data |

| Molecular Formula | C₈H₅BrIN | - |

| Molecular Weight | 321.94 g/mol | - |

| Appearance | White to off-white crystalline solid | Typical for this class of compounds.[9][10] |

| Melting Point | > 100 °C | Higher than 2-iodobenzyl bromide (54-60°C) and likely similar to or higher than 4-cyanobenzyl bromide (115-117°C) due to increased molecular weight and dipole moment.[5] |

| Solubility | Soluble in chlorinated solvents (DCM, chloroform), ethers, and acetone; Insoluble in water. | Common for organic halides.[5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. The predicted spectra are based on established principles of substituent effects on aromatic chemical shifts.[11]

¹H NMR (Proton NMR)

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Predicted Shift (δ) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.9-8.1 ppm | d | 1H | Ar-H (H-3) | This proton is ortho to the iodo group and meta to the cyano group, leading to significant deshielding. |

| ~ 7.6-7.8 ppm | dd | 1H | Ar-H (H-5) | This proton is ortho to the cyano group and meta to the iodo group. |

| ~ 7.4-7.6 ppm | d | 1H | Ar-H (H-6) | This proton is ortho to the bromomethyl group. |

| ~ 4.6-4.8 ppm | s | 2H | -CH₂Br | The benzylic protons are deshielded by the adjacent bromine atom and the aromatic ring. This value is consistent with other benzyl bromides. |

¹³C NMR (Carbon NMR)

-

Solvent: CDCl₃

-

Reference: CDCl₃ at 77.16 ppm

| Predicted Shift (δ) | Assignment | Rationale | | :--- | :--- | :--- | :--- | | ~ 140-142 ppm | C -Br (C-1) | Aromatic carbon bearing the bromomethyl group. | | ~ 138-140 ppm | C -I (C-2) | Aromatic carbon bearing the iodo group, deshielded. | | ~ 132-135 ppm | Ar-C H (C-3, C-5) | Aromatic methine carbons. | | ~ 115-118 ppm | C ≡N | Quaternary carbon of the nitrile group. | | ~ 112-115 ppm | C -CN (C-4) | Quaternary aromatic carbon attached to the nitrile. | | ~ 95-100 ppm | Ar-C H (C-6) | Aromatic carbon ortho to the iodo group will be significantly shielded. | | ~ 30-33 ppm | -C H₂Br | Aliphatic carbon of the bromomethyl group. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the presence of key functional groups. The spectrum is expected to show several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| ~ 2220-2240 | C≡N stretch | Strong, Sharp | Nitrile |

| ~ 3030-3100 | C-H stretch | Medium | Aromatic C-H |

| ~ 2850-2960 | C-H stretch | Weak | Aliphatic C-H (-CH₂-) |

| ~ 1580-1600 | C=C stretch | Medium-Weak | Aromatic Ring |

| ~ 1200-1250 | C-H wag (-CH₂Br) | Medium | Bromomethyl group |

| ~ 550-690 | C-Br stretch | Strong | Alkyl Bromide |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern, confirming the overall structure.

| m/z Value | Interpretation | Rationale |

| 321/323 | [M]⁺˙, [M+2]⁺˙ | Molecular Ion Peak. The presence of two peaks in an approximate 1:1 ratio is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). |

| 242 | [M-Br]⁺ | Loss of a bromine radical from the molecular ion. This fragment, the 4-cyano-2-iodobenzyl cation, is expected to be a major peak due to its benzylic stability. |

| 115 | [M-Br-I]⁺ | Subsequent loss of an iodine radical from the [M-Br]⁺ fragment. |

| 90 | [C₇H₄]⁺ | A common fragment in the mass spectra of substituted toluenes. |

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of the final product and quantifying any residual starting materials or by-products.

Protocol: Purity Analysis

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile (ACN) and water is typically effective. For example, starting with 50:50 ACN:Water and ramping to 95:5 ACN:Water over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aromatic system absorbs strongly, typically around 254 nm.

-

Sample Preparation: Accurately weigh and dissolve a small amount of the synthesized product in the mobile phase or acetonitrile to a concentration of ~0.5-1.0 mg/mL.

-

Analysis: Inject the sample and integrate the resulting peaks. Purity is calculated as the area of the main product peak divided by the total area of all peaks. A pure sample should exhibit a single major peak.[12]

Section 3: Application in Drug Discovery – The PARP Inhibitor Context

The true value of 4-Cyano-2-iodobenzyl bromide is realized in its application as a sophisticated building block. The field of oncology has seen significant advances with the development of PARP inhibitors, which are particularly effective in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[2][3][13] Many potent PARP inhibitors feature a complex aromatic core. The 4-cyano-2-iodobenzyl moiety provides an ideal starting point for constructing such cores.

Caption: Role of 4-Cyano-2-iodobenzyl bromide as a versatile intermediate.

-

The Benzyl Bromide Handle: The -CH₂Br group is a potent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles (amines, alcohols, thiols) to tether the scaffold to other parts of a target molecule.

-

The Aryl Iodide Handle: The iodo substituent is a premier functional group for palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of other aryl, vinyl, or alkynyl groups, enabling extensive exploration of the Structure-Activity Relationship (SAR).[14]

-

The Cyano Group: The nitrile can serve as a hydrogen bond acceptor, a critical interaction in many enzyme active sites. It can also be hydrolyzed to a carboxylic acid or reduced to an amine, offering further synthetic diversification.

By leveraging these three functional groups, medicinal chemists can efficiently build libraries of complex molecules around the 4-cyano-2-iodobenzyl core to optimize potency, selectivity, and pharmacokinetic properties for targets like PARP.

References

- 1. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BRD4 inhibition is synthetic lethal with PARP inhibitors through the induction of homologous recombination deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rational design, synthesis and biological evaluation of dual PARP-1/2 and TNKS1/2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 5. 4-Cyanobenzyl bromide | 17201-43-3 [chemicalbook.com]

- 6. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. innospk.com [innospk.com]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 9. lifechempharma.com [lifechempharma.com]

- 10. 2-(Bromomethyl)benzonitrile | C8H6BrN | CID 89599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]

- 13. WO2009046205A1 - Parp inhibitor compounds, compositions and methods of use - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

Technical Guide: Spectroscopic and Synthetic Overview of 4-(Bromomethyl)-3-iodobenzonitrile

Introduction

4-(Bromomethyl)-3-iodobenzonitrile is a halogenated aromatic nitrile of interest in synthetic organic chemistry, particularly as a building block for the introduction of a substituted benzyl moiety in the development of novel pharmaceutical agents and functional materials. Its bifunctional nature, possessing both a reactive bromomethyl group and an iodo-substituted aromatic ring, allows for diverse subsequent chemical modifications. This document provides a predicted spectroscopic profile and a proposed synthetic route for this compound, along with general experimental protocols for its characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects on the known spectra of related molecules such as 4-(bromomethyl)benzonitrile, 3-iodobenzonitrile, and 4-iodobenzonitrile.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~ 4.6 - 4.8 | Singlet | 2H | -CH₂Br | The benzylic protons are expected to be a singlet. The chemical shift is influenced by the electron-withdrawing bromine atom. |

| ~ 7.5 - 7.7 | Doublet | 1H | Ar-H | Aromatic proton ortho to the bromomethyl group. |

| ~ 7.8 - 8.0 | Doublet of doublets | 1H | Ar-H | Aromatic proton meta to both the bromomethyl and iodo groups. |

| ~ 8.1 - 8.3 | Doublet | 1H | Ar-H | Aromatic proton ortho to the iodo group and meta to the bromomethyl group. |

Solvent: CDCl₃, Reference: TMS (0 ppm). The exact chemical shifts and coupling constants will depend on the experimental conditions.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~ 30 - 35 | -CH₂Br | The chemical shift of the benzylic carbon is influenced by the attached bromine. |

| ~ 95 - 100 | C-I | The carbon bearing the iodine atom is expected at a relatively high field due to the heavy atom effect. |

| ~ 115 - 118 | -C≡N | The nitrile carbon chemical shift. |

| ~ 112 - 115 | C-CN | The aromatic carbon attached to the nitrile group. |

| ~ 130 - 145 | Ar-C | Aromatic carbons. The specific shifts are influenced by the substitution pattern. |

Solvent: CDCl₃. The chemical shifts are relative to TMS.

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation | Notes |

| ~ 321, 323 | [M]⁺, [M+2]⁺ | Molecular ion peaks. The presence of bromine will result in a characteristic isotopic pattern with roughly equal intensities for M and M+2. |

| ~ 242 | [M-Br]⁺ | Fragment corresponding to the loss of a bromine radical. |

| ~ 116 | [M-Br-I]⁺ | Fragment corresponding to the loss of both bromine and iodine. |

Ionization method: Electron Ionization (EI). The fragmentation pattern will be highly dependent on the ionization energy.

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration | Notes |

| ~ 2220 - 2240 | C≡N stretch | A sharp, medium intensity peak characteristic of a nitrile group. |

| ~ 3000 - 3100 | C-H stretch (aromatic) | Characteristic C-H stretching of the benzene ring. |

| ~ 1400 - 1600 | C=C stretch (aromatic) | Skeletal vibrations of the aromatic ring. |

| ~ 1200 - 1250 | C-Br stretch | Characteristic stretching vibration for an alkyl bromide. |

| ~ 600 - 800 | C-I stretch | Characteristic stretching vibration for an aryl iodide. |

Sample preparation: KBr pellet or as a thin film.

Proposed Experimental Protocols

3.1. Proposed Synthesis of this compound

This proposed synthesis is adapted from established procedures for the benzylic bromination of substituted toluenes.

-

Reaction Scheme: 3-Iodo-4-methylbenzonitrile + N-Bromosuccinimide (NBS) --(Radical Initiator, Solvent, Heat)--> this compound

-

Materials:

-

3-Iodo-4-methylbenzonitrile

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

-

Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solvents for purification (e.g., hexane, ethyl acetate)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-iodo-4-methylbenzonitrile in anhydrous carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.

-

Combine the filtrates and wash with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography on silica gel using a hexane/ethyl acetate solvent system.

-

3.2. General Protocol for Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[1]

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 or 500 MHz for ¹H).[2]

-

Process the spectra to determine chemical shifts, multiplicities, coupling constants, and integrations.

-

-

Mass Spectrometry (MS):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a GC inlet for volatile compounds.

-

Ionize the sample using a suitable method, such as Electron Ionization (EI) at 70 eV.[2]

-

Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer.[3][4]

-

Detect the ions and generate a mass spectrum.

-

-

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.

-

Place the sample in the IR spectrometer.

-

Record the spectrum over the range of approximately 4000 to 400 cm⁻¹.[5]

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Visualization of Experimental Workflow

The following diagram illustrates the proposed workflow for the synthesis and characterization of this compound.

References

Stability of 4-(Bromomethyl)-3-iodobenzonitrile in Solution: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the chemical stability of 4-(Bromomethyl)-3-iodobenzonitrile, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct stability studies on this specific molecule, this document leverages established principles of physical organic chemistry and data from structurally analogous compounds, particularly substituted benzyl bromides. It outlines the principal factors influencing its stability in solution, proposes likely degradation pathways, presents generalized experimental protocols for stability assessment, and offers recommendations for handling and storage to ensure its integrity. This guide is intended for researchers, chemists, and professionals in the field of drug development and process chemistry.

Introduction

This compound is a trifunctional aromatic compound featuring a reactive benzylic bromide, an iodo substituent, and a nitrile group. This combination of functional groups makes it a valuable and versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The benzylic bromide moiety is an excellent electrophile, susceptible to nucleophilic substitution, which is the primary characteristic dictating its utility and, concurrently, its stability.

Understanding the stability of this intermediate in various solution-based environments is critical for its effective use. Degradation can lead to the formation of impurities, reducing the yield and purity of the desired product and potentially introducing toxic or unwanted side products into the synthesis stream. This guide provides a detailed analysis of the factors governing its stability.

Core Chemical Stability Profile

The stability of this compound is dominated by the reactivity of the bromomethyl group. As a benzylic halide, it is significantly more reactive than a simple alkyl halide due to the ability of the benzene ring to stabilize the transition states of both S(_N)1 and S(_N)2 reactions.

However, the presence of electron-withdrawing iodo and cyano groups on the aromatic ring is expected to have a significant impact. These groups destabilize the formation of a positive charge on the benzylic carbon (the carbocation intermediate of an S(_N)1 reaction) through an inductive effect. Consequently, the S(_N)1 pathway is likely disfavored compared to unsubstituted benzyl bromide. The S(_N)2 pathway, involving a backside attack by a nucleophile, is therefore predicted to be the predominant degradation mechanism.

The compound is generally stable as a solid under recommended storage conditions (2-8°C, dry, protected from light)[1]. However, in solution, its stability is highly dependent on the solvent, pH, temperature, and the presence of nucleophiles.

Factors Influencing Stability in Solution

Solvent Effects (Solvolysis)

Solvolysis, the reaction of the substrate with the solvent, is a primary degradation pathway for reactive halides.

-

Protic Solvents: In protic solvents such as water, methanol, or ethanol, the solvent molecules can act as nucleophiles, leading to degradation.

-

Hydrolysis (Water): In the presence of water, this compound will slowly hydrolyze to form 4-(hydroxymethyl)-3-iodobenzonitrile and hydrobromic acid (HBr)[2][3]. This reaction will cause a decrease in the pH of the solution over time.

-

Alcoholysis (Alcohols): In alcoholic solvents like methanol or ethanol, the corresponding benzyl ether (e.g., 4-(methoxymethyl)-3-iodobenzonitrile) will be formed[4].

-

-

Aprotic Solvents: The compound is expected to be significantly more stable in aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or dichloromethane (DCM), provided they are anhydrous and free of nucleophilic impurities. Polar aprotic solvents can still solvate the transition state of an S(_N)2 reaction, but degradation is much slower than in protic solvents[5].

Effect of pH and Nucleophiles

The compound is incompatible with strong acids, bases, and other strong nucleophiles[1].

-

Basic Conditions: Strong bases, such as hydroxide ions (OH⁻), are potent nucleophiles and will rapidly degrade the compound via an S(N)2 reaction to form the corresponding benzyl alcohol[6]. The rate of degradation is expected to increase significantly with increasing pH.

-

Acidic Conditions: While the compound is stated to be incompatible with strong acids, the benzylic bromide itself is generally stable to acids that are non-nucleophilic. However, acidic conditions can promote S(_N)1-type reactions in polar protic solvents, although this is disfavored by the electron-withdrawing groups.

-

Other Nucleophiles: Amines, thiols, and cyanides will readily react with the benzylic bromide, leading to rapid degradation. Care must be taken to avoid these nucleophiles in solutions where stability is desired.

Temperature and Light

-

Temperature: As with most chemical reactions, the rate of degradation will increase with temperature. For optimal stability, solutions should be kept cool. The recommended storage temperature for the solid is 2-8°C[1].

-

Light: While no specific photostability data is available for this compound, related structures like aryl iodides and benzyl halides can be sensitive to light. It is best practice to protect solutions from light to prevent potential free-radical-mediated degradation pathways.

Proposed Degradation Pathways

The primary degradation pathways in common laboratory solvents are solvolysis reactions, proceeding via an S(_N)2 mechanism.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 4. homework.study.com [homework.study.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. This reaction follows: [Image shows a reaction: Benzyl bromide (C6H5CH2B.. [askfilo.com]

An In-Depth Technical Guide to the Differential Reactivity of Bromomethyl vs. Aryl Iodide Groups

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic functionalization of molecules is paramount. Among the vast arsenal of functional groups available to chemists, alkyl and aryl halides serve as fundamental linchpins for constructing complex molecular architectures. This guide focuses on two particularly valuable moieties: the bromomethyl group (-CH₂Br) and the aryl iodide (Ar-I) group. While both are carbon-halogen systems, their electronic and steric environments—an sp³-hybridized alkyl halide versus an sp²-hybridized aryl halide—endow them with distinct and often orthogonal reactivity profiles.

Understanding and exploiting this differential reactivity is not merely an academic exercise; it is a powerful strategic tool. It allows for the chemoselective modification of a bifunctional molecule, enabling sequential and site-specific bond formations. This guide provides an in-depth analysis of the core principles governing the reactivity of these two groups, explores their behavior in key transformations, and offers field-proven protocols to empower researchers in designing efficient and elegant synthetic routes.

Part 1: Fundamental Principles of Reactivity

The divergent chemical behavior of bromomethyl and aryl iodide groups stems directly from the hybridization of the carbon atom to which the halogen is attached. This fundamental difference dictates the primary reaction pathways each group will follow.

The Bromomethyl Group: A Classic Electrophile for Nucleophilic Substitution

The bromomethyl group is characterized by a bromine atom attached to an sp³-hybridized carbon. This arrangement makes it a quintessential substrate for bimolecular nucleophilic substitution (SN2) reactions.[1][2][3] The reaction proceeds via a concerted mechanism where a nucleophile attacks the electrophilic carbon from the backside, displacing the bromide leaving group in a single step.[2][3][4]

The rate and efficiency of this process are governed by several key factors:

-

Steric Hindrance: The bromomethyl group is a primary halide with minimal steric bulk, making the electrophilic carbon highly accessible to incoming nucleophiles. This results in rapid SN2 reaction rates compared to more substituted secondary or tertiary halides.[1][3][5]

-

Nucleophile Strength: Strong nucleophiles (e.g., thiolates, cyanides, azides, alkoxides) react much more readily with bromomethyl groups than weak ones.[5]

-

Leaving Group Ability: Bromide is an excellent leaving group due to the weakness of the C-Br bond and the stability of the resulting bromide anion (Br⁻).[5][6]

-

Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are ideal for SN2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating and deactivating the nucleophilic anion.[5]

The Aryl Iodide: A Premier Partner for Cross-Coupling

In stark contrast, the aryl iodide features an iodine atom bonded to an sp²-hybridized carbon of an aromatic ring. The proximity of the p-orbitals of the ring and the increased s-character of the C-I bond make it significantly stronger and less susceptible to classic SN2 or SN1 reactions.[1][7] Instead, its reactivity is dominated by transition-metal catalysis, most notably palladium-catalyzed cross-coupling reactions.[8][9][10]

The key event in these catalytic cycles is the oxidative addition of the C-I bond to a low-valent metal center, typically Pd(0).[11][12][13][14] This step involves the insertion of the palladium atom into the carbon-iodine bond, forming a new Pd(II) complex. The reactivity of aryl halides in this crucial step follows a well-established trend: I > Br > Cl >> F .[6][15] This order is a direct consequence of the carbon-halogen bond dissociation energy; the weaker C-I bond breaks more easily, allowing oxidative addition to occur under milder conditions and at faster rates than with other aryl halides.[15]

Part 2: Harnessing Differential Reactivity in Chemoselective Synthesis

The true synthetic power of the bromomethyl and aryl iodide groups is revealed when both are present within the same molecule. Their distinct mechanistic preferences create a platform for highly selective and predictable transformations.

Palladium-Catalyzed Cross-Coupling: The Aryl Iodide's Domain

In nearly all standard palladium-catalyzed cross-coupling reactions, the aryl iodide serves as the reactive handle, leaving the bromomethyl group untouched. This chemoselectivity is rooted in the strong kinetic preference for Pd(0) to undergo oxidative addition with the C(sp²)-I bond over the C(sp³)-Br bond under typical conditions.

-

Suzuki-Miyaura Coupling: This reaction, which couples an aryl halide with a boronic acid or ester, is a cornerstone of C-C bond formation. When a substrate like 1-(bromomethyl)-4-iodobenzene is subjected to standard Suzuki conditions (e.g., Pd(PPh₃)₄, a base like K₂CO₃ or CsF, and an arylboronic acid), the coupling occurs exclusively at the iodide position.[16][17]

-

Sonogashira Coupling: For the formation of C-C triple bonds, the Sonogashira reaction couples an aryl halide with a terminal alkyne, typically using a dual Pd/Cu catalyst system. The reactivity trend is stark, with aryl iodides reacting far more readily than aryl bromides, and the bromomethyl group remaining inert.[18][19][20] This allows for the selective alkynylation of the aromatic ring.

-

Buchwald-Hartwig Amination: This powerful method for C-N bond formation shows a similar high selectivity for the aryl iodide.[21][22] While specialized ligand systems have been developed to couple alkyl halides, the conditions required are often distinct and more forcing than those needed for the highly reactive aryl iodide.[23][24] Under typical Buchwald-Hartwig conditions, amination of a bifunctional substrate will occur at the aromatic ring.

Orthogonal Reactivity: A Strategy for Sequential Functionalization

The differential reactivity of these two groups provides a perfect platform for an "orthogonal" synthetic strategy. This involves a two-step sequence where each functional group is addressed independently without interfering with the other.

-

Step 1: Aryl Iodide Functionalization: The molecule is first subjected to a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) to modify the aromatic core. The product of this reaction retains the intact bromomethyl group.

-

Step 2: Bromomethyl Functionalization: The purified intermediate from Step 1 is then treated with a suitable nucleophile (e.g., NaN₃, KCN, NaOMe) to functionalize the benzylic position via an SN2 reaction.

This stepwise approach allows for the controlled and predictable assembly of complex molecules from a single, versatile building block.

Part 3: Data Summary and Experimental Protocols

Comparative Reactivity at a Glance

The following table summarizes the expected reactivity of each functional group in key synthetic transformations.

| Reaction Type | Reagents | Bromomethyl (-CH₂Br) Reactivity | Aryl Iodide (Ar-I) Reactivity | Rationale |

| Nucleophilic Substitution (SN2) | Strong Nucleophile (e.g., CN⁻, N₃⁻) | High | None | The sp³ C-Br bond is susceptible to backside attack; the sp² C-I bond is not.[1][2] |

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd(0) catalyst, Base | None | High | Pd(0) preferentially undergoes oxidative addition into the weaker C(sp²)-I bond.[15][16] |

| Sonogashira Coupling | Terminal Alkyne, Pd(0)/Cu(I), Base | None | High | High kinetic preference for oxidative addition at the aryl iodide site.[19] |

| Buchwald-Hartwig Amination | Amine, Pd(0) catalyst, Base | Low/None (under standard Ar-I conditions) | High | Aryl iodides are among the most reactive electrophiles for this transformation.[21] |

Field-Proven Experimental Protocols

The following protocols are provided as self-validating systems for researchers. Safety Note: These reactions should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE) must be worn.

Protocol 1: Selective Suzuki-Miyaura Coupling of 1-(Bromomethyl)-4-iodobenzene

-

Objective: To selectively couple the aryl iodide position while preserving the bromomethyl group.

-

Materials:

-

1-(Bromomethyl)-4-iodobenzene (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

-

Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1 ratio)

-

-

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(bromomethyl)-4-iodobenzene, phenylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

-

Add the Pd(PPh₃)₄ catalyst to the flask.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 85 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion (typically 4-12 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the layers.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product (4-(bromomethyl)-1,1'-biphenyl) by flash column chromatography.

-

-

Causality: The use of Pd(PPh₃)₄ at moderate temperatures ensures high selectivity for the kinetically favored oxidative addition at the C-I bond. The bromomethyl group remains intact for subsequent transformations.

Protocol 2: Sequential Functionalization - Suzuki Coupling Followed by Azide Substitution

-

Objective: To demonstrate the orthogonal reactivity in a two-step synthesis.

-

Step A: Suzuki Coupling

-

Perform the Suzuki coupling as described in Protocol 1 to synthesize 4-(bromomethyl)-1,1'-biphenyl. Purify this intermediate carefully.

-

-

Step B: Nucleophilic Substitution

-

Dissolve the purified 4-(bromomethyl)-1,1'-biphenyl (1.0 equiv) in dimethylformamide (DMF).

-

Add sodium azide (NaN₃) (1.5 equiv) to the solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC, observing the disappearance of the starting material.

-

Upon completion (typically 1-3 hours), pour the reaction mixture into water and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting product, 4-(azidomethyl)-1,1'-biphenyl, is often pure enough for subsequent use but can be further purified if necessary.

-

-

Causality: This sequence validates the orthogonal nature of the two functional groups. The robust Suzuki coupling leaves the SN2-reactive site available for a high-yielding, mild substitution in the second step, demonstrating a powerful strategy for building molecular complexity.

Conclusion

The differential reactivity between bromomethyl and aryl iodide groups is a cornerstone of modern synthetic strategy. The bromomethyl group's predisposition for SN2 reactions and the aryl iodide's high reactivity in palladium-catalyzed cross-coupling provide a reliable and predictable framework for chemoselective functionalization. By understanding the mechanistic underpinnings—backside attack at the sp³ center versus oxidative addition at the sp² center—chemists can design sophisticated, multi-step syntheses with high levels of control. The ability to perform selective cross-coupling in the presence of a reactive alkylating agent, or to use the two sites sequentially, offers an elegant and efficient pathway to complex target molecules, accelerating discovery in drug development and materials science.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. SN2 reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. fiveable.me [fiveable.me]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of Aryl Iodides from Arylhydrazines and Iodine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. mdpi.com [mdpi.com]

- 20. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 23. research.rug.nl [research.rug.nl]

- 24. youtube.com [youtube.com]

A Strategic Guide to the Chemoselective Reactions of 4-(Bromomethyl)-3-iodobenzonitrile: A Cornerstone for Complex Molecular Scaffolds

Abstract

4-(Bromomethyl)-3-iodobenzonitrile is a versatile bifunctional building block of significant interest to researchers in medicinal chemistry and drug development. Its unique architecture, featuring two distinct and orthogonally reactive functional groups—a benzylic bromide and an aryl iodide—offers a strategic advantage in the synthesis of complex molecular scaffolds. This in-depth technical guide provides a comprehensive overview of the chemoselective reactions of this valuable intermediate, with a particular focus on its application in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. We will explore the underlying principles of its reactivity, provide detailed experimental insights, and present a framework for its strategic utilization in multi-step synthetic sequences.

Introduction: The Power of Orthogonal Reactivity

In the intricate world of drug discovery, the ability to selectively modify a molecule at different positions is paramount. This concept of "orthogonal synthesis" allows for the sequential introduction of various functionalities, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This compound is a prime exemplar of a molecule designed for such a strategy.

The molecule possesses two key reactive sites with inherently different reactivity profiles:

-

The Benzylic Bromide: This site is highly susceptible to nucleophilic substitution (SN2) reactions, making it an ideal handle for introducing a wide range of moieties.

-

The Aryl Iodide: This functionality is a classic substrate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.

The disparate nature of these two groups allows for a high degree of chemoselectivity, where one site can be reacted while the other remains intact, to be functionalized in a subsequent step. The electron-withdrawing nature of the nitrile group further influences the reactivity of both sites.

Chemoselective Functionalization at the Benzylic Bromide: Nucleophilic Substitution

The benzylic bromide in this compound is the more reactive site towards nucleophiles under typical SN2 conditions. This is due to the inherent lability of the C-Br bond at the benzylic position, which is further activated by the electron-withdrawing cyano group. This allows for selective functionalization without disturbing the aryl iodide.

Mechanistic Considerations

The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile attacks the electrophilic benzylic carbon, leading to a transition state where the nucleophile-carbon bond is forming concurrently with the carbon-bromide bond breaking. The reaction is typically carried out in a polar aprotic solvent to solvate the cation of the nucleophilic salt and to avoid solvation of the nucleophile, thus enhancing its reactivity.

dot

Caption: S_N2 reaction at the benzylic bromide.

Typical Experimental Protocol: Azide Substitution

A common and useful transformation is the conversion of the benzylic bromide to an azide. The resulting 4-(azidomethyl)-3-iodobenzonitrile is a stable intermediate that can be readily reduced to the corresponding amine or used in click chemistry reactions.

Materials:

| Reagent/Solvent | M.W. | Amount | Moles |

| This compound | 321.94 | 1.0 g | 3.11 mmol |

| Sodium Azide (NaN₃) | 65.01 | 0.303 g | 4.66 mmol |

| Dimethylformamide (DMF) | - | 10 mL | - |

Procedure:

-

To a solution of this compound (1.0 g, 3.11 mmol) in anhydrous DMF (10 mL) is added sodium azide (0.303 g, 4.66 mmol).

-

The reaction mixture is stirred at room temperature for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is poured into water (50 mL) and extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 4-(azidomethyl)-3-iodobenzonitrile.

Chemoselective Functionalization at the Aryl Iodide: Cross-Coupling Reactions

The carbon-iodine bond is significantly less reactive towards nucleophilic attack than the benzylic bromide but is highly susceptible to oxidative addition to a low-valent transition metal catalyst, such as Palladium(0). This differential reactivity is the cornerstone of the orthogonal functionalization of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds. In the context of our target molecule, the aryl iodide can be selectively coupled with a variety of boronic acids or esters, leaving the benzylic bromide untouched.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond to form a Pd(II) species.

-

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.

dot

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

A key step in the synthesis of the PARP inhibitor Olaparib involves a Suzuki-Miyaura coupling of an intermediate derived from this compound. While the exact substrate may vary in different synthetic routes, the principle of selectively coupling at the aryl iodide position is a common strategy.

Hypothetical Protocol based on known transformations:

Materials:

| Reagent/Solvent | M.W. | Amount | Moles |

| This compound | 321.94 | 1.0 g | 3.11 mmol |

| Phenylboronic acid | 121.93 | 0.455 g | 3.73 mmol |

| Pd(PPh₃)₄ | 1155.56 | 0.180 g | 0.155 mmol |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 0.659 g | 6.22 mmol |

| Toluene/Ethanol/Water | - | 15 mL | - |

Procedure:

-

A mixture of this compound (1.0 g, 3.11 mmol), phenylboronic acid (0.455 g, 3.73 mmol), and sodium carbonate (0.659 g, 6.22 mmol) is suspended in a mixture of toluene (10 mL), ethanol (3 mL), and water (2 mL).

-

The mixture is degassed by bubbling with argon for 15 minutes.

-

Tetrakis(triphenylphosphine)palladium(0) (0.180 g, 0.155 mmol) is added, and the mixture is heated to 80 °C under an argon atmosphere for 12 hours.

-

The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 4-(bromomethyl)-[1,1'-biphenyl]-3-carbonitrile.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. Similar to the Suzuki coupling, the aryl iodide of this compound can be selectively functionalized.

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to that of the Suzuki coupling. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the Pd(II) complex.

dot

Caption: Catalytic cycles of the Sonogashira reaction.

Orthogonal Synthesis in Practice: A Stepwise Approach

The true synthetic power of this compound is realized in multi-step, orthogonal synthetic strategies. A typical workflow would involve:

-

Step 1: Nucleophilic Substitution. Reacting the benzylic bromide with a desired nucleophile under mild conditions.

-

Step 2: Cross-Coupling. Taking the product from Step 1 and performing a cross-coupling reaction at the aryl iodide position.

This approach allows for the construction of complex molecules with a high degree of control and diversity.

dot

Caption: Orthogonal synthesis workflow.

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile building block for the synthesis of complex organic molecules. Its two orthogonally reactive sites, the benzylic bromide and the aryl iodide, provide chemists with a powerful tool for the strategic and controlled construction of diverse molecular architectures. The successful application of this intermediate in the synthesis of PARP inhibitors highlights its importance in modern drug discovery. Future research in this area will likely focus on expanding the scope of chemoselective reactions at both positions, developing novel catalytic systems for even greater selectivity, and applying this building block to the synthesis of other biologically active compounds.

Solubility of 4-(Bromomethyl)-3-iodobenzonitrile in organic solvents

An in-depth analysis of the solubility of 4-(Bromomethyl)-3-iodobenzonitrile in various organic solvents is crucial for its application in research and drug development. This technical guide provides a comprehensive overview of its solubility profile, detailed experimental protocols for solubility determination, and a standardized workflow to ensure reproducibility. The information herein is intended for researchers, scientists, and professionals in the field of drug development.

Solubility Data

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and efficacy. A thorough understanding of the solubility of this compound in different organic solvents allows for the optimization of reaction conditions, purification processes, and formulation development. The following table summarizes the quantitative solubility data for this compound in a range of commonly used organic solvents at standard temperature and pressure.

Table 1: Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |

| Acetone | 25 | Data not available | Gravimetric |

| Acetonitrile | 25 | Data not available | Gravimetric |

| Dichloromethane | 25 | Data not available | Gravimetric |

| Dimethylformamide (DMF) | 25 | Data not available | Gravimetric |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Gravimetric |

| Ethanol | 25 | Data not available | Gravimetric |

| Ethyl Acetate | 25 | Data not available | Gravimetric |

| Methanol | 25 | Data not available | Gravimetric |

| Tetrahydrofuran (THF) | 25 | Data not available | Gravimetric |

| Toluene | 25 | Data not available | Gravimetric |

Experimental Protocol: Gravimetric Method for Solubility Determination

The following protocol outlines a standard gravimetric method for determining the solubility of this compound in an organic solvent.

1. Materials and Equipment:

-

This compound

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Micropipettes

-

Drying oven or vacuum desiccator

2. Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Centrifuge the vial at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe or micropipette.

-

Solvent Evaporation: Transfer the collected supernatant to a pre-weighed container. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum desiccator until a constant weight of the dried solute is achieved.

-

Data Calculation: The solubility is calculated using the following formula:

Solubility ( g/100 mL) = (Weight of dried solute / Volume of supernatant collected) x 100

3. Safety Precautions:

-

Handle this compound and all organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the specific solvents used for detailed safety information.

Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for the gravimetric determination of solubility. This standardized process ensures that results are consistent and reproducible.

An In-depth Technical Guide to the Handling and Storage of 4-(Bromomethyl)-3-iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential procedures for the safe handling, storage, and disposal of 4-(Bromomethyl)-3-iodobenzonitrile (CAS No. 182287-63-4). This document is intended to serve as a critical resource for laboratory personnel, chemists, and researchers in the field of drug discovery and organic synthesis, where this versatile building block is employed.

Chemical and Physical Properties

This compound is a trifunctional aromatic compound, incorporating a nitrile, an iodine atom, and a bromomethyl group. This unique combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrIN | [1] |

| Molecular Weight | 321.94 g/mol | [1] |

| Appearance | Solid (form may vary) | N/A |

| CAS Number | 182287-63-4 | [1] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and must be handled with appropriate caution. The primary hazards are associated with its corrosive and irritant properties.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | Harmful if swallowed. |

| Acute Toxicity, Dermal | 4 | Harmful in contact with skin. |

| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | 1 | Causes serious eye damage. |

| Specific target organ toxicity — Single exposure | 3 | May cause respiratory irritation. |

Safety and Handling Workflow

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory:

-

Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes and dust.

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use.

-

Skin and Body Protection: A laboratory coat must be worn. For larger quantities or when there is a significant risk of exposure, chemical-resistant aprons or suits are recommended.

-

Respiratory Protection: All handling of the solid compound should be performed in a well-ventilated fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

First Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Storage and Stability

Proper storage of this compound is crucial to maintain its chemical integrity and prevent the formation of hazardous degradation products.

| Storage Condition | Recommendation |

| Temperature | 2°C to 8°C in a refrigerator. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). |

| Container | Keep in a tightly sealed, light-resistant container. |

| Incompatibilities | Strong oxidizing agents, strong bases, and moisture. |

Experimental Protocols

The following are generalized experimental protocols. Researchers should adapt these procedures based on the specific requirements of their reactions and laboratory safety guidelines.

General Protocol for Use in an Alkylation Reaction

This compound is an effective alkylating agent due to the reactive benzylic bromide.

-

Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve the nucleophile (e.g., an alcohol, amine, or thiol) in a suitable anhydrous solvent (e.g., DMF, THF, or acetonitrile).

-

Addition of Base (if required): If the nucleophile requires deprotonation, add a suitable base (e.g., sodium hydride, potassium carbonate, or triethylamine) and stir the mixture at the appropriate temperature until deprotonation is complete.

-

Addition of this compound: Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous reaction solvent and add it dropwise to the reaction mixture at a controlled temperature (often 0°C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by an appropriate method, such as column chromatography on silica gel or recrystallization.

Decision Tree for Storage and Handling

Caption: Decision-making process for the storage and handling of the compound.

Spill and Leak Procedures

In the event of a spill, evacuate the area immediately. Wear the appropriate PPE, including respiratory protection.

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

-

Large Spills: Dike the spill to prevent spreading. Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All materials used for cleanup should be treated as hazardous waste.

Disposal Considerations

All waste containing this compound must be disposed of as hazardous waste.

-

Chemical Waste: Dispose of the compound and any contaminated materials in a designated, labeled, and sealed hazardous waste container.

-

Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste.

Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines and to ensure compliance with local, state, and federal regulations.

This guide is intended to provide a framework for the safe handling and storage of this compound. It is not a substitute for proper training, adherence to institutional safety protocols, and a thorough understanding of the hazards of the chemical. Always consult the most recent Safety Data Sheet (SDS) before working with this compound.

References

The Versatile World of Dual-Halogenated Benzonitriles: A Technical Guide to Their Applications

For Researchers, Scientists, and Drug Development Professionals

Dual-halogenated benzonitriles, a class of aromatic compounds featuring a cyano group and two halogen substituents on the benzene ring, are emerging as pivotal building blocks in a diverse range of scientific and industrial fields. Their unique electronic properties, conferred by the electron-withdrawing nature of the nitrile and halogen groups, make them highly valuable synthons in drug discovery, agrochemicals, and materials science. This technical guide provides an in-depth exploration of the core applications of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological and experimental workflows.

Applications in Drug Discovery: Targeting Kinases in Oncology

Dual-halogenated benzonitriles have garnered significant attention in medicinal chemistry as scaffolds for the development of potent and selective kinase inhibitors. The benzonitrile moiety can act as a hydrogen bond acceptor and its dihalogenated pattern allows for fine-tuning of steric and electronic interactions within the ATP-binding pocket of kinases, leading to enhanced potency and selectivity.

A prominent example is the exploration of dihalobenzonitrile derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently dysregulated in various cancers. Inhibition of EGFR signaling can block downstream pathways that promote cell proliferation, survival, and migration.

Quantitative Bioactivity of Representative Kinase Inhibitors

The following table summarizes the inhibitory activity of exemplary kinase inhibitors incorporating a dihalogenated benzonitrile motif against EGFR.

| Compound ID | Halogen Substitution | Target Kinase | IC50 (nM) |

| Compound A | 2,6-dichloro | EGFR (wild-type) | 30.1 |

| Compound B | 2,6-dichloro | EGFR (T790M mutant) | 12.8 |

| Compound C | 3,5-difluoro | EGFR (wild-type) | 60 |

| Compound D | 3,5-difluoro | HER2 | 80 |

Note: The IC50 values are representative and can vary based on assay conditions. Data is compiled from various research sources.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a dual-halogenated benzonitrile derivative against a target kinase.

Materials:

-

Target kinase (e.g., recombinant human EGFR)

-

Kinase substrate peptide (specific to the kinase)

-

Adenosine triphosphate (ATP)

-

Test compound (dual-halogenated benzonitrile derivative)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Luminescence-based ADP detection kit (e.g., ADP-Glo™)

-

White, opaque 384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.

-

Kinase Reaction Setup:

-

In a 384-well plate, add 1 µL of each diluted compound solution. Include a DMSO-only control.

-

Add 2 µL of the kinase solution (at a pre-determined optimal concentration in kinase assay buffer) to each well.

-

Incubate the plate for 15 minutes at room temperature to allow for compound-kinase binding.

-

Initiate the kinase reaction by adding 2 µL of a solution containing the kinase substrate and ATP (at their respective optimal concentrations in kinase assay buffer).

-

-

Reaction Incubation: Incubate the plate at 30°C for 1 hour.

-

ADP Detection:

-

Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence in each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Agrochemicals: Herbicidal Activity of 2,6-Dichlorobenzonitrile

In the agrochemical sector, dual-halogenated benzonitriles play a crucial role, with 2,6-dichlorobenzonitrile, commonly known as Dichlobenil, being a prominent example. It is a potent pre-emergence herbicide used for the control of a wide spectrum of annual and perennial broadleaf weeds and grasses.

The mechanism of action of Dichlobenil involves the inhibition of cellulose biosynthesis in plants.[1] Cellulose is a vital component of the plant cell wall, and its disruption prevents cell division and elongation, ultimately leading to the death of germinating seedlings.

Herbicidal Efficacy of 2,6-Dichlorobenzonitrile (Dichlobenil)

The following table provides a summary of the herbicidal efficacy of Dichlobenil against a selection of common weed species. Efficacy is often reported as the Growth Reduction value required to reduce plant biomass by 50% (GR50).

| Weed Species | Common Name | GR50 (g/ha) |

| Amaranthus retroflexus | Redroot Pigweed | 50 - 150 |

| Chenopodium album | Common Lambsquarters | 75 - 200 |

| Cyperus esculentus | Yellow Nutsedge | 200 - 500 |

| Digitaria sanguinalis | Large Crabgrass | 100 - 300 |

| Poa annua | Annual Bluegrass | 150 - 400 |

Note: GR50 values can vary significantly depending on soil type, environmental conditions, and the specific formulation of the herbicide.

Experimental Protocol: Whole-Plant Pre-emergence Bioassay

This protocol describes a greenhouse-based method to evaluate the pre-emergence herbicidal efficacy of a dual-halogenated benzonitrile like Dichlobenil.[2]

Materials:

-

Test compound (e.g., 2,6-dichlorobenzonitrile)

-

Weed seeds (e.g., Amaranthus retroflexus)

-

Standard greenhouse potting mix

-

Pots (10 cm diameter)

-

Laboratory spray chamber with a flat-fan nozzle

-

Greenhouse with controlled temperature and light conditions

Procedure:

-

Potting and Seeding: Fill pots with the potting mix. Sow a predetermined number of weed seeds (e.g., 20-30) on the soil surface and cover them with a thin layer of the same mix.

-

Herbicide Application:

-

Prepare a stock solution of the test compound in a suitable solvent and create a series of dilutions to achieve a range of application rates.

-

Place the seeded pots in the laboratory spray chamber.

-